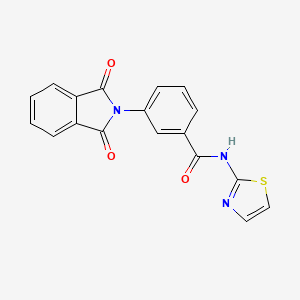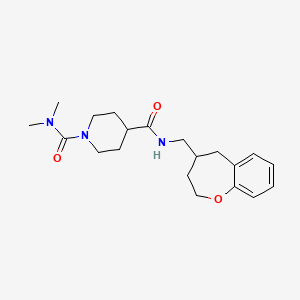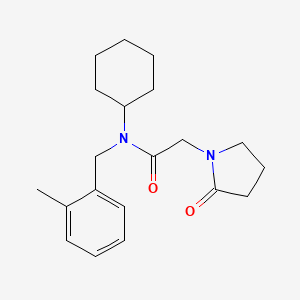
N-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide, also known as 2-Cl-ABA, is a sulfonamide-based compound that has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the areas of medicinal chemistry, biochemistry, and pharmacology. In
Applications De Recherche Scientifique
Antiviral Activity
N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, synthesized from chlorobenzoic acid-related compounds, have shown antiviral properties, particularly against tobacco mosaic virus. This suggests potential applications in the development of antiviral agents (Chen et al., 2010).
Antimicrobial and Antibacterial Properties
Metal complexes of benzimidazole derived sulfonamide have exhibited significant antimicrobial activity against a range of bacterial and fungal strains. This highlights their potential use in addressing antibiotic resistance and developing new antibacterial agents (Ashraf et al., 2016).
Immunostimulatory Activity
Compounds with a structure similar to N-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide have demonstrated immunostimulatory effects. This includes enhancing anti-SRBC response and increasing survival in leukemia-bearing mice, suggesting a potential role in cancer treatment and immune system modulation (Tagliabue et al., 1978).
Antitubercular Activity
N-substituted benzamide and benzene sulfonamide compounds have shown promise in antitubercular activity. This indicates potential applications in the treatment of tuberculosis (Dighe et al., 2012).
Anticancer Properties
Research has identified certain derivatives of benzimidazole sulfonamides with potential anticancer properties. This includes pro-apoptotic activity in melanoma cell lines and inhibition of human carbonic anhydrase isoforms, which are relevant in cancer therapy (Yılmaz et al., 2015).
Antimicrobial Evaluation of Derivatives
Various substituted sulfonamides and sulfinyl compound derivatives have been synthesized and screened for antimicrobial activity. This research contributes to the development of new antimicrobial agents (Abdel-Motaal & Raslan, 2014).
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3S/c14-9-3-1-2-4-10(9)17-21(19,20)8-5-6-11-12(7-8)16-13(18)15-11/h1-7,17H,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGGSFLXHKTUTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


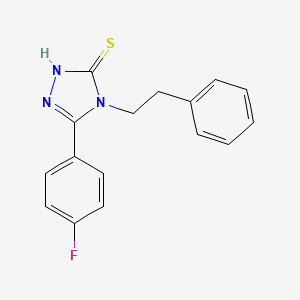
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazine](/img/structure/B5655451.png)
![2-benzyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole](/img/structure/B5655477.png)
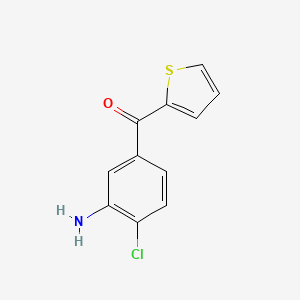
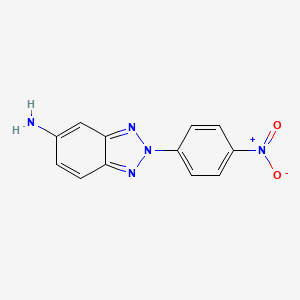
![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5655496.png)
![1,3-dimethyl-7-[3-(4-methyl-1-piperazinyl)propyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5655503.png)
![1-[2-(3-chlorophenoxy)ethyl]pyrrolidine](/img/structure/B5655508.png)
![1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5655512.png)
